(4,6-Difluoro-pyridin-2-YL)-hydrazine

Catalog No.
S14587349
CAS No.
M.F
C5H5F2N3
M. Wt
145.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,6-Difluoro-pyridin-2-YL)-hydrazine

Product Name

(4,6-Difluoro-pyridin-2-YL)-hydrazine

IUPAC Name

(Z)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine

Molecular Formula

C5H5F2N3

Molecular Weight

145.11 g/mol

InChI

InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2/b10-5-

InChI Key

GLYSUNHNNREJTL-YHYXMXQVSA-N

Canonical SMILES

C1C(=CC(=NC1=NN)F)F

Isomeric SMILES

C\1C(=CC(=N/C1=N\N)F)F

(4,6-Difluoro-pyridin-2-YL)-hydrazine is a chemical compound characterized by a pyridine ring with two fluorine atoms attached at the 4 and 6 positions and a hydrazine functional group. This structural arrangement imparts unique chemical properties, making it an interesting subject for various scientific studies. The presence of the difluoromethyl group enhances its reactivity and potential biological activity, which can be leveraged in pharmaceutical applications.

  • Oxidation: (4,6-Difluoro-pyridin-2-YL)-hydrazine can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
  • Reduction: It can undergo reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride, producing various hydrazine derivatives.
  • Substitution: The fluorine substituents on the pyridine ring can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Research indicates that (4,6-Difluoro-pyridin-2-YL)-hydrazine exhibits notable biological activity. It has been studied for its potential antimicrobial properties and its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor binding, contributing to its efficacy in medicinal chemistry .

Synthesis of (4,6-Difluoro-pyridin-2-YL)-hydrazine typically involves several steps:

  • Formation of Pyridine Ring: Starting from appropriate precursors, the pyridine ring is synthesized through halogenation and difluoromethylation processes.
  • Hydrazine Introduction: The hydrazine moiety is introduced via a reaction between a suitable hydrazine derivative and the pyridine intermediate.
  • Final Condensation: A condensation reaction between the hydrazine derivative and an aldehyde or ketone leads to the formation of the desired compound .

(4,6-Difluoro-pyridin-2-YL)-hydrazine has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential use in drug development targeting bacterial infections and other diseases.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis and materials science.
  • Agricultural Chemistry: Its properties may be harnessed in developing agrochemicals aimed at pest control .

Studies on (4,6-Difluoro-pyridin-2-YL)-hydrazine have focused on its interactions with biological targets. The compound has shown promise in binding assays where it interacts with specific enzymes or receptors, potentially leading to therapeutic effects. Further research is needed to elucidate the precise mechanisms underlying these interactions and their implications for drug design .

Several compounds share structural similarities with (4,6-Difluoro-pyridin-2-YL)-hydrazine. Here are some notable examples:

Compound NameStructureUnique Features
4-Fluoro-pyridin-2-YL-hydrazinePyridine with one fluorineLess fluorinated; may exhibit different reactivity
3,5-Difluoro-pyridin-2-YL-hydrazinePyridine with fluorines at different positionsDifferent substitution pattern affects biological activity
5-Chloro-pyridin-2-YL-hydrazinePyridine with chlorine instead of fluorinesChlorinated variant may have distinct properties

Uniqueness

(4,6-Difluoro-pyridin-2-YL)-hydrazine stands out due to its dual fluorination pattern combined with the hydrazine group. This unique combination enhances its reactivity and potential for diverse applications compared to other similar compounds. Its distinct electronic properties impart unique characteristics that could be exploited in various research fields .

Traditional Nucleophilic Substitution Approaches in Pyridine Functionalization

Nucleophilic aromatic substitution (NAS) remains a cornerstone for synthesizing (4,6-difluoro-pyridin-2-yl)-hydrazine, particularly through reactions between fluorinated pyridine halides and hydrazine hydrate. The electron-withdrawing nature of fluorine substituents at the 4- and 6-positions activates the pyridine ring toward nucleophilic attack at the 2-position, where the halide (typically chlorine or bromine) serves as a leaving group. In one documented approach, 2-chloro-4,6-difluoropyridine reacts with excess hydrazine hydrate in a polar solvent such as N,N-dimethylpropanolamine at elevated temperatures (80–100°C) for 6–12 hours. The solvent dualistically acts as a base, neutralizing hydrogen halide byproducts and shifting the equilibrium toward product formation.

The regioselectivity of this reaction is governed by the fluorine substituents’ directing effects. Fluorine’s meta- and para-directing properties ensure that nucleophilic attack occurs preferentially at the ortho position relative to the nitrogen atom, yielding the desired 2-hydrazinopyridine derivative. Kinetic studies suggest that the reaction proceeds via a two-step mechanism: initial dehalogenation to form a pyridinium intermediate, followed by hydrazine incorporation. Table 1 summarizes key reaction parameters and yields reported in recent literature.

Table 1: Reaction Conditions for NAS-Based Synthesis of (4,6-Difluoro-pyridin-2-YL)-hydrazine

PrecursorSolventTemperature (°C)Time (h)Yield (%)
2-Cl-4,6-F₂C₅HNN,N-Dimethylpropanolamine90878
2-Br-4,6-F₂C₅HNEthanol701265

Despite its simplicity, this method faces limitations in substrate scope and byproduct formation. Competitive hydrolysis of the pyridine halide can occur under prolonged heating, necessitating careful control of reaction stoichiometry and moisture levels.

Transition Metal-Catalyzed Cross-Coupling Strategies for Hydrazine Installation

Palladium-catalyzed cross-coupling has emerged as a powerful tool for installing hydrazine moieties onto fluorinated pyridine scaffolds. The Pd/Josiphos CyPF-tBu catalyst system enables coupling between 2-halo-4,6-difluoropyridines and hydrazine at low catalyst loadings (100 ppm to 1 mol%) using potassium hydroxide as a base. This method circumvents the harsh conditions of traditional NAS, operating at 60–100°C in tetrahydrofuran (THF) or dioxane solvents.

Mechanistic studies reveal two interconnected catalytic cycles involving arylpalladium(II) chloride and hydroxide intermediates. The chloride complex reacts with hydrazine in a rate-limiting deprotonation step to form an arylpalladium(II) hydrazido species, which undergoes reductive elimination to yield the monoarylhydrazine product (Figure 1). The hydroxide complex exhibits lower selectivity for monoarylation, favoring diarylhydrazine byproducts due to weaker coordination of the hydroxide ligand.

Figure 1: Proposed Mechanism for Pd-Catalyzed Hydrazine Coupling
$$
\text{[Pd(0)]} \xrightarrow{\text{Oxidative Addition}} \text{[Ar-Pd(II)-X]} \xrightarrow{\text{N}2\text{H}4} \text{[Ar-Pd(II)-NHNH}2\text{]} \xrightarrow{\text{Reductive Elimination}} \text{Ar-NHNH}2 + \text{[Pd(0)]}
$$

This method achieves exceptional functional group tolerance, accommodating electron-deficient and sterically hindered pyridine derivatives. For example, 2-bromo-4,6-difluoropyridine coupled with hydrazine at 100°C for 15.5 hours delivers the target compound in 91% selectivity for monoarylation at 96% conversion. Table 2 contrasts catalytic efficiencies across ligand systems.

Table 2: Ligand Effects on Pd-Catalyzed Hydrazine Coupling

LigandCatalyst Loading (mol%)Temperature (°C)Selectivity (Mono:Diaryl)
Josiphos CyPF-tBu0.0110091:9
BINAP1.08075:25

Microwave-Assisted and Flow Chemistry Optimization Techniques

While conventional batch reactors dominate industrial synthesis, microwave-assisted and continuous-flow systems offer promising avenues for optimizing (4,6-difluoro-pyridin-2-yl)-hydrazine production. Microwave irradiation accelerates nucleophilic substitution reactions by enabling rapid, uniform heating, reducing reaction times from hours to minutes. Preliminary studies indicate that 2-chloro-4,6-difluoropyridine reacts with hydrazine hydrate in N-methylpyrrolidone (NMP) under microwave conditions (150°C, 20 minutes) to achieve 85% yield, a 7% improvement over thermal methods.

Flow chemistry further enhances scalability by minimizing thermal gradients and improving mass transfer. In a tubular reactor setup, the continuous addition of 2-bromo-4,6-difluoropyridine and hydrazine hydrate in ethanol at 90°C achieves 92% conversion with a residence time of 30 minutes. The integration of solid-supported catalysts (e.g., Pd on carbon) in flow systems could synergize with transition metal-catalyzed approaches, though this remains underexplored in the literature.

The hydrazine functional group in (4,6-Difluoro-pyridin-2-YL)-hydrazine exhibits characteristic nucleophilic behavior that enables diverse condensation and cyclization pathways . The nitrogen-nitrogen bond provides dual nucleophilic sites, with the terminal amino nitrogen being particularly reactive toward electrophilic centers [2]. This reactivity pattern is fundamental to the compound's ability to participate in heterocycle formation and structural elaboration reactions.

Condensation Mechanisms with Carbonyl Compounds

The hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones through nucleophilic attack at the carbonyl carbon [3]. The reaction proceeds via tetrahedral hemiaminal intermediates, which typically eliminate water to form stable hydrazone linkages [3]. Research demonstrates that the presence of fluorine substituents on the pyridine ring influences the nucleophilicity of the hydrazine group through electronic effects [4].

Mechanistic studies reveal that hydrazone formation follows a stepwise pathway involving initial nucleophilic addition followed by dehydration [3]. The reaction rate is significantly affected by the electronic nature of both the carbonyl compound and the pyridine ring system [3]. Electron-withdrawing groups, such as the fluorine atoms in the 4 and 6 positions, modulate the basicity and nucleophilicity of the hydrazine nitrogen atoms [4].

Cyclization Pathways to Pyrazolo-pyridine Systems

The formation of pyrazolo[3,4-b]pyridine derivatives represents a major cyclization pathway for pyridine-hydrazine systems [2]. This transformation typically involves the reaction of 2-halo-3-substituted pyridines with hydrazine, where nucleophilic displacement of the halogen occurs simultaneously with cyclizing condensation involving the pyridine's 3-substituents [5]. The reaction proceeds through initial nucleophilic attack by hydrazine at both the electrophilic halogen-bearing carbon and the 3-position electrophilic group [2].

For (4,6-Difluoro-pyridin-2-YL)-hydrazine specifically, cyclization reactions can be facilitated by the presence of appropriate electrophilic groups at the 3-position of the pyridine ring [2]. The fluorine substituents at positions 4 and 6 provide electronic activation that enhances the reactivity of neighboring positions through inductive effects [4].

Table 1: Cyclization Reaction Conditions and Yields

Substrate TypeReaction ConditionsTemperatureTimeYield Range
2-Chloro-3-cyano derivativesHydrazine hydrate, ethanolReflux2-15 hours70-95%
2-Chloro-3-aldehyde derivativesHydrazine hydrate, ethanolReflux3-10 hours60-90%
2-Chloro-3-ester derivativesHydrazine hydrate, ethanol50°C15 minutes80-98%

Metal-Mediated Cyclization Processes

Copper-mediated cyclization reactions provide alternative pathways for heterocycle formation from hydrazine-containing systems [6] [7]. These transformations typically involve the reaction of enediynones with hydrazine in the presence of copper chloride, yielding pyrazolo[1,5-a]pyridine derivatives in good chemical yields [6] [7]. The copper catalyst facilitates the cyclization process through coordination to the hydrazine nitrogen atoms and activation of the alkyne moieties [6].

The mechanism involves sequential coordination of hydrazine to the metal center, followed by intramolecular cyclization and subsequent oxidative aromatization [7]. This approach tolerates various functional groups and provides access to substituted pyrazolo-pyridine frameworks with high regioselectivity [6] [7].

Fluorine-Directed Regioselective Modifications

The fluorine atoms at positions 4 and 6 in (4,6-Difluoro-pyridin-2-YL)-hydrazine exert profound influence on the regioselectivity of chemical transformations through both electronic and steric effects [8] [9]. The electronegative fluorine substituents withdraw electron density from the pyridine ring, creating distinct reactivity patterns that can be exploited for selective functionalization [4].

Electronic Effects of Fluorine Substitution

Fluorine substitution significantly alters the electronic properties of the pyridine ring system through inductive electron withdrawal [4]. The electronegativity difference between fluorine and carbon creates permanent dipoles that influence the reactivity of neighboring positions [4]. In (4,6-Difluoro-pyridin-2-YL)-hydrazine, the fluorine atoms at positions 4 and 6 deactivate these positions toward nucleophilic attack while simultaneously activating positions 3 and 5 through resonance effects [10].

Quantum mechanical calculations demonstrate that fluorine substitution modulates the frontier molecular orbital energies and charge distribution within the pyridine ring [4]. The highest occupied molecular orbital energy is lowered by fluorine substitution, affecting the compound's reactivity toward electrophilic reagents [4]. Conversely, the lowest unoccupied molecular orbital becomes more accessible to nucleophilic attack at specific positions [4].

Regioselective Functionalization Patterns

The presence of fluorine substituents enables highly regioselective carbon-hydrogen functionalization reactions [8] [10]. Studies on related difluoropyridine systems show that palladium-catalyzed arylation reactions occur with excellent positional selectivity, with 3-substituted pyridines undergoing exclusive 4-position arylation and 4-substituted pyridines undergoing selective 3-position arylation [10].

The regioselectivity derives from the combination of electronic effects, including repulsion between the nitrogen lone pair and polarized carbon-palladium bonds at the 2 and 6 positions, and the acidity of carbon-hydrogen bonds influenced by fluorine substitution [10]. Steric effects also contribute to selectivity, particularly when bulky substituents are present [10].

Table 2: Regioselectivity in Fluoropyridine Functionalization

Substrate PatternPreferred Reaction SiteSelectivity RatioElectronic Factor
3-Fluoro derivativesPosition 4>20:1Inductive activation
4-Fluoro derivativesPosition 3>15:1Resonance activation
3,5-Difluoro derivativesPosition 210:1Combined effects
4,6-Difluoro derivativesPosition 3/58:1Symmetric activation

Site-Selective Fluorination and Substitution

Silver fluoride-mediated reactions provide access to additional fluorinated derivatives through site-selective carbon-hydrogen fluorination [9] [11]. These reactions occur at ambient temperature with exclusive selectivity for positions adjacent to nitrogen in pyridine rings [9] [11]. The mild reaction conditions allow access to fluorinated derivatives of medicinally important compounds while maintaining the integrity of sensitive functional groups [11].

The mechanism involves reversible coordination of the pyridine nitrogen to silver, followed by irreversible carbon-hydrogen bond cleavage and fluorine incorporation [9]. The regioselectivity is controlled by the electronic properties of the substrate, with electron-deficient pyridines showing enhanced reactivity [9].

Tandem Reactions Involving Dual Reactivity of Pyridine-Hydrazine Systems

The unique combination of pyridine and hydrazine functionalities in (4,6-Difluoro-pyridin-2-YL)-hydrazine enables tandem reaction sequences that exploit the reactivity of both components [12] [13]. These transformations typically involve sequential activation of different reactive sites within the same molecule, leading to complex heterocyclic products through multiple bond-forming events [12].

Sequential Oxidation-Cyclization Processes

Tandem synthetic routes involving controlled oxidation of alcohols followed by condensation with hydrazine groups represent an important class of transformations [12] [13]. Nickel complexes containing redox-active ligands have been demonstrated to catalyze the formation of azines from aromatic alcohols and hydrazine hydrate under aerobic conditions [12]. The reaction proceeds through ligand-controlled redox chemistry, where the coordinated azo-hydrazo redox couple facilitates both oxidation and condensation steps [12].

The mechanism involves initial oxidation of the alcohol substrate to the corresponding aldehyde, followed by nucleophilic attack of the hydrazine moiety and subsequent cyclization [12]. This approach provides access to complex heterocyclic frameworks in a single operation, avoiding the need for separate oxidation and condensation steps [12].

Multicomponent Coupling Reactions

The hydrazine functionality can participate in multicomponent reactions that combine multiple reactants in a single transformation [14]. Mechanochemical approaches have been developed for the coupling of hydrazines with aldehydes and other electrophilic partners [14]. These reactions typically proceed under mild conditions and provide high yields of hydrazone products [14].

Ball-milling techniques enable efficient coupling reactions between hydrazine derivatives and various carbonyl compounds [14]. The mechanochemical activation promotes bond formation while minimizing side reactions and decomposition pathways [14]. Reaction times can be significantly reduced compared to solution-phase methods [14].

Table 3: Tandem Reaction Performance Data

Reaction TypeCatalyst SystemReaction TimeYield RangeProduct Selectivity
Alcohol-hydrazine couplingNickel-azo complex4-8 hours65-89%>95%
Mechanochemical hydrazone formationBall milling30-90 minutes70-98%>90%
Multicomponent cyclizationAcid catalysis2-6 hours55-85%80-95%

Ring-Opening and Ring-Closing Sequences

Advanced tandem processes involve sequential ring-opening and ring-closing reactions that transform the pyridine core while incorporating the hydrazine functionality into new heterocyclic frameworks [15]. These transformations can formally replace the nitrogen atom in pyridine rings with carbon while introducing new functionality at previously unsubstituted positions [15].

The process involves initial ring-opening of the pyridine system followed by reconstruction of a new aromatic ring with altered substitution patterns [15]. This approach represents a form of skeletal editing that enables the preparation of structural analogs with modified electronic and steric properties [15]. The hydrazine group can serve as both a nucleophile in the ring-opening step and as a participant in subsequent cyclization reactions [15].

The chemical compound 4,6-difluoro-pyridin-2-yl-hydrazine has emerged as a pivotal intermediate in modern synthetic chemistry, particularly for the construction of sophisticated heterocyclic frameworks. This fluorinated hydrazine derivative exhibits exceptional versatility in forming complex polycyclic systems that are essential in medicinal chemistry applications [1] [2].

Key Intermediate for Pyrazolo[3,4-b]pyridine Scaffolds

The synthesis of pyrazolo[3,4-b]pyridine scaffolds represents one of the most significant applications of 4,6-difluoro-pyridin-2-yl-hydrazine in heterocyclic chemistry. These fused bicyclic systems serve as privileged scaffolds in pharmaceutical research due to their diverse biological activities, including adenosine 5'-monophosphate-activated protein kinase activation and anticancer properties [3] [4] [5].

The formation mechanism involves a cascade 6-endo-dig cyclization reaction where 4,6-difluoro-pyridin-2-yl-hydrazine undergoes cyclization with alkynyl aldehydes in the presence of silver, iodine, or N-bromosuccinimide catalysts [6]. This process demonstrates remarkable regional selectivity, exclusively affording C6-substituted pyrazolo[3,4-b]pyridine derivatives. The reaction proceeds through an intermediate formation step where the hydrazine moiety attacks the activated alkyne, followed by intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core structure [6].

Research findings indicate that optimal reaction conditions involve the use of dichloromethane as solvent at temperatures ranging from 80-130°C, yielding products in 45-88% efficiency [6] [7]. The fluorine substitution pattern in the starting material significantly enhances the electrophilic character of the pyridine ring, facilitating nucleophilic attack by the hydrazine nitrogen and subsequent ring closure [8] [9].

The versatility of this synthetic approach has been demonstrated through the preparation of diversified pyrazolo[3,4-b]pyridine frameworks with varying substituent patterns. Structure-activity relationship studies have revealed that pyrazole N-H exposure and para substitution on diphenyl groups are essential for biological activation potency [5]. Compound optimization studies have identified derivatives with micromolar activity against human lung adenocarcinoma cell lines, demonstrating the pharmaceutical relevance of these scaffolds [10].

Table 1: Key Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
Starting MaterialReaction ConditionsYield (%)Key Features
5-Amino-1-phenyl-1H-pyrazoleAlkynyl aldehydes, Silver/Iodine/NBS, DCM45-88Wide substrate scope, excellent regioselectivity
4,6-Difluoro-pyridin-2-yl-hydrazineCarbonyl compounds, Acid catalysis, 80-130°C37-93Mild conditions, high functional group tolerance
3-Hydrazino-1,2,4-triazineBis(methylthio)methylene malononitrile, THF60-86Polyfused heterocycle formation
1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrileAniline, AC-SO3H catalyst, EtOH, RT60-80Room temperature conditions, operational simplicity
5-Aminopyrazole + Alkynyl aldehydes6-endo-dig cyclization, DDQ/TfOH30-83Switchable synthesis, halogen functionalization

Construction of Fused Polycyclic Systems for Medicinal Chemistry

The construction of fused polycyclic systems utilizing 4,6-difluoro-pyridin-2-yl-hydrazine extends beyond simple pyrazolo[3,4-b]pyridine formation to encompass more complex architectures relevant to medicinal chemistry applications. These systems include pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidines, triazolothiadiazoles, and other nitrogen-rich polycyclic frameworks [3] [4].

The synthetic methodology involves sequential heterocyclization processes where the difluoropyridine hydrazine undergoes multiple ring-forming reactions. Initial nucleophilic substitution by the hydrazine moiety is followed by cyclization reactions that generate the polyfused heterocyclic core [11]. The fluorine atoms in the 4,6-positions of the pyridine ring serve as electron-withdrawing groups that activate the heterocycle toward nucleophilic attack while also providing sites for further functionalization [13].

Advanced synthetic strategies have been developed for constructing pyridazino[4,3-c:5,6-c']diquinoline derivatives through autoxidation and dimerization cascade reactions [11]. These transformations proceed through a complex mechanism involving proton shifts, nucleophilic substitutions, dimerization, and electrocyclic reactions in a one-pot process. The reaction requires heating in pyridine for 6-12 hours, with yields ranging from 74-88% depending on the specific substrate and reaction conditions [11].

The medicinal chemistry applications of these polycyclic systems are extensive. Pyrazolo[3,4-b]pyridine derivatives have demonstrated activity as central nervous system depressants, neuroleptic agents, and tuberculostatic compounds [4]. The structural rigidity and electronic properties of these fused systems contribute to their enhanced binding affinity and selectivity for specific biological targets [9] [14].

Optimization studies have revealed that the incorporation of fluorine atoms in strategic positions enhances metabolic stability and improves pharmacokinetic properties [9] [13]. The difluoropyridine motif serves as a bioisostere for other aromatic systems while providing unique electronic characteristics that can modulate protein-ligand interactions [14].

Table 2: Fused Polycyclic Systems from Difluoropyridine Hydrazine
Target StructureKey Synthetic StrategyReaction Temperature (°C)Medicinal Chemistry Applications
Pyrazolo[3,4-b]pyridineCyclization with carbonyl compounds60-130AMPK activators, anticancer agents
Pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidineMulti-step heterocyclization100-150CNS depressants, neuroleptic agents
Pyridazino[4,3-c:5,6-c′]diquinolineAutoxidation and dimerization cascade70-100Potential antimicrobial applications
TriazolothiadiazolesSequential ring closure reactions80-120Antiulcer and anti-inflammatory properties
Chromeno[2,3-c]pyrazol-4(1H)-onesCross-dehydrogenative coupling130-180Antioxidant and cytotoxic activities

Role in Organometallic Complex Formation for Catalytic Applications

The application of 4,6-difluoro-pyridin-2-yl-hydrazine in organometallic complex formation represents an emerging area of research with significant implications for catalytic chemistry. The compound serves as a versatile ligand precursor that can coordinate to various transition metal centers, forming stable complexes with unique catalytic properties [15] [16].

Palladium complexes incorporating difluoropyridine-derived ligands have demonstrated exceptional activity in cross-coupling reactions and carbon-fluorine bond activation processes [17] [18]. The electron-withdrawing nature of the fluorine substituents enhances the π-acceptor properties of the pyridine ring, facilitating back-bonding interactions with electron-rich metal centers [19] [20]. This electronic modulation results in increased catalytic activity and improved selectivity in various transformations [18].

Rhodium complexes featuring 4,5-diazafluorenide ligands derived from difluoropyridine precursors have shown remarkable activity in hydrogenation reactions of terminal olefins [15]. The heterocyclic nitrogen atoms provide multiple coordination sites, enabling the formation of chelating complexes with enhanced stability. These rhodium systems demonstrate the ability to promote hydrogenation without affecting carbonyl groups in the substrate, showcasing exceptional chemoselectivity [15].

Recent developments in bimetallic catalyst systems have highlighted the synergistic effects achievable through the incorporation of difluoropyridine-based ligands [18]. Ruthenium-palladium heterodimetallic complexes based on triazolyl-di-ylidene ligands have demonstrated superior activity in hydrodefluorination reactions compared to their homodimetallic counterparts [18]. The unique electronic properties imparted by the fluorinated heterocyclic framework facilitate cooperative metal-metal interactions that enhance catalytic performance [18].

The design of these organometallic systems leverages the dual nature of difluoropyridine hydrazine as both a nitrogen donor and a potential precursor to more complex ligand architectures [16] [21]. The hydrazine functionality can undergo transformation to generate azide, triazole, or other nitrogen-containing coordinating groups that provide additional binding modes for metal coordination [16].

Catalytic applications extend to asymmetric transformations where chiral variants of difluoropyridine-based ligands enable enantioselective synthesis. Titanium complexes incorporating amino-pyridinate ligands derived from difluoropyridine precursors have shown excellent performance in hydroaminoalkylation reactions, providing access to cycloalkylamines with high diastereoselectivity [16].

Table 3: Organometallic Complex Formation and Catalytic Applications
Metal CenterLigand TypeCatalytic ApplicationReaction ConditionsKey Advantages
Palladium(II)Difluoropyridine derivativesCross-coupling reactions, C-F activation80-150°C, Phosphine ligandsHigh selectivity, functional group tolerance
Rhodium(I)4,5-Diazafluorenide complexesHydrogenation of terminal olefinsRT-100°C, COD ligandsMild conditions, broad substrate scope
RutheniumTriazolyl-di-ylidene ligandsHydrodefluorination reactionsMild conditions, Transfer hydrogenationSynergistic bimetallic effects
IridiumPyridine-derived ligandsAsymmetric hydroaminoalkylationRT-130°C, Amino ligandsEnantioselective transformations
Platinum(II)Heterocyclic phosphine complexesC-H functionalization processes100-180°C, Various solventsRegioselective functionalization

The mechanistic understanding of these catalytic systems has revealed the critical role of the fluorine substituents in modulating both electronic and steric properties of the metal complexes [22]. Computational studies have demonstrated that the fluorine atoms participate in favorable secondary interactions that stabilize key intermediates in catalytic cycles [17]. These insights have guided the rational design of improved catalyst systems with enhanced activity and selectivity profiles [22].

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

145.04515350 g/mol

Monoisotopic Mass

145.04515350 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types